N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide
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Overview
Description
N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C20H17N3O and a molecular weight of 315.37 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A key feature of this synthesis is the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of LiHMDS . This rearrangement produces a congested aza-quaternary carbon center .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an allyl group (C3H5) attached to a nitrogen atom in the pyrimidine ring . The pyrimidine ring is further substituted with two phenyl groups at positions 2 and 4 .Chemical Reactions Analysis
The key chemical reaction involving this compound is its unexpected rearrangement in the presence of LiHMDS . This rearrangement involves a 1,3-migration of the N-allyl group and results in the formation of a congested aza-quaternary carbon center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .Scientific Research Applications
2. Metabolic and Genetic Implications The compound's pyrimidine structure relates it to certain metabolic and genetic conditions. Pyrimidine 5' nucleotidase (P5'N-1) deficiency, an autosomal recessive condition, leads to hemolytic anemia and potentially learning difficulties. This condition is characterized by the accumulation of high concentrations of pyrimidine nucleotides within the erythrocyte, and studies have identified mutations in the gene for P5'N-1 in affected individuals (Marinaki et al., 2001).
3. Implications in Human Health and Development Research has also highlighted the pervasive presence of PBDEs in human tissues and their potential implications in human health, particularly regarding neurodevelopmental effects in prenatal exposures. Studies have found PBDEs in maternal and fetal blood samples, suggesting that human fetuses may be exposed to these compounds at potentially harmful levels (Mazdai et al., 2003).
Future Directions
The future directions for the study of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide could involve further exploration of its synthesis, chemical reactions, and potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , there could be potential for the development of new therapeutic agents based on this compound and its derivatives.
properties
IUPAC Name |
2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFISUFJVEXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320458 |
Source
|
Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338771-89-4 |
Source
|
Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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